molecular formula C22H26ClN3O4 B2643519 N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide CAS No. 1018062-11-7

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide

Cat. No. B2643519
CAS RN: 1018062-11-7
M. Wt: 431.92
InChI Key: MJSDIDWYPFAXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H26ClN3O4 and its molecular weight is 431.92. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

  • Synthesis of Acyclonucleoside Hydroxamic Acids as Inhibitors of Ribonucleotide Reductase

    • Research Focus: Investigation of potential antitumor agents targeting ribonucleoside diphosphate reductase (RDPR) inhibition.
    • Key Findings: The study found that acyclonucleoside hydroxamic acids were less potent than hydroxyurea against calf thymus cytidine diphosphate reductase, with 5-fluorouracil derivative showing equipotency in inhibiting HeLa cell growth (Farr et al., 1989).
  • Design, Synthesis, and In Vitro Cytotoxic Activity of Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide Derivatives

    • Research Focus: Finding new anticancer agents by attaching different aryloxy groups to the pyrimidine ring.
    • Key Findings: One compound demonstrated significant cancer cell growth inhibition (about 20%) against eight cancer cell lines (Al-Sanea et al., 2020).
  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings

    • Research Focus: Synthesis of antimicrobial agents using citrazinic acid as a starting material.
    • Key Findings: The antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).

Radiopharmaceutical Research

  • Radiosynthesis of [18F]PBR111, a Selective Radioligand for Imaging the Translocator Protein (18 kDa) with PET
    • Research Focus: Development of selective ligands of the translocator protein (18 kDa) for imaging using positron emission tomography.
    • Key Findings: The study provided a fully automated process for synthesizing a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides (Dollé et al., 2008).

Herbicide Metabolism Research

  • Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes
    • Research Focus: Study of the metabolism of chloroacetamide herbicides in human and rat liver microsomes.
    • Key Findings: The study explored the metabolism of chloroacetamide herbicides and their transformation in human and rat liver microsomes, which is essential in understanding the potential toxic effects of these compounds (Coleman et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4/c1-30-19-11-10-14(23)12-17(19)24-20(27)13-25-18-9-5-8-16(18)21(28)26(22(25)29)15-6-3-2-4-7-15/h10-12,15H,2-9,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSDIDWYPFAXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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